molecular formula C26H42N4O B3920588 N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B3920588
M. Wt: 426.6 g/mol
InChI Key: DZYWEFWNEUMMFZ-UHFFFAOYSA-N
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Description

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyclopentylpropyl group, a methylpyridinylmethyl group, and a piperidine carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O/c1-21-6-4-10-24(28-21)20-29-16-13-25(14-17-29)30-18-11-23(12-19-30)26(31)27-15-5-9-22-7-2-3-8-22/h4,6,10,22-23,25H,2-3,5,7-9,11-20H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYWEFWNEUMMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)NCCCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:

    Preparation of 3-cyclopentylpropylamine: This can be achieved through the reduction of 3-cyclopentylpropionitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Synthesis of 1-[(6-methylpyridin-2-yl)methyl]piperidine: This involves the alkylation of piperidine with 6-methylpyridine-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

    Formation of the final compound: The final step involves the coupling of 3-cyclopentylpropylamine with 1-[(6-methylpyridin-2-yl)methyl]piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors or enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopentylpropyl)-1-[1-(pyridin-2-yl)methyl]piperidine-4-carboxamide
  • N-(3-cyclopentylpropyl)-1-[1-(6-methylpyridin-3-yl)methyl]piperidine-4-carboxamide
  • N-(3-cyclopentylpropyl)-1-[1-(6-methylpyridin-4-yl)methyl]piperidine-4-carboxamide

Uniqueness

N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the 6-methylpyridin-2-yl group and the cyclopentylpropyl moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyclopentylpropyl)-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide

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